molecular formula C20H12N2O8 B8244013 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

Cat. No.: B8244013
M. Wt: 408.3 g/mol
InChI Key: IXQYQWKCCRKMDH-UHFFFAOYSA-N
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Description

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid is a tetracarboxylic acid ligand featuring a central pyrimidine ring flanked by two isophthalic acid moieties. This rigid, planar structure enables its use as a bridging linker in metal-organic frameworks (MOFs), where it facilitates the formation of porous, stable architectures. The pyrimidine core provides distinct coordination geometry compared to other heterocyclic spacers (e.g., pyridine or benzene), influencing both the topology and functionality of resultant frameworks. For instance, in DUT-23-Cu, this ligand contributes to a robust framework with demonstrated porosity, as evidenced by powder X-ray diffraction (PXRD) and gas adsorption studies . Its 1H NMR spectrum in DMSO-d6 reveals characteristic peaks for aromatic protons and carboxylic acid groups, confirming purity and structural integrity .

Properties

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)pyrimidin-5-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-16(22-8-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQYQWKCCRKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(N=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid typically involves the reaction of pyrimidine derivatives with isophthalic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can facilitate chemical reactions by providing a suitable environment for the reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid, we compare it with structurally related tetracarboxylate ligands, focusing on their structural motifs, coordination behavior, and resulting material properties.

Table 1: Structural and Functional Comparison of Tetracarboxylate Ligands

Ligand Name (Abbreviation) Central Spacer Functional Groups Key MOF Properties Applications Evidence ID
This compound Pyrimidine Carboxylic acids High porosity (DUT-23-Cu), moderate stability Gas storage, catalysis
5,5'-([2,2'-Bipyridine]-5,5'-dicarbonyl)bis(azanediyl)diisophthalic acid (H4L2) Bipyridine Amide, carboxylic acids Enhanced rigidity (NKU-113), BET 1486 m²/g Stable porous materials
5,5’-Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl)diisophthalic acid (H4btadpa) Benzothiadiazole + ethynyl Carboxylic acids Dynamic framework (JLU-LIU-30), rotary motion Molecular sensing
5,5’-(Pyridine-3,5-diyl)diisophthalic acid (H4PyDIP) Pyridine Carboxylic acids CO2 selectivity, Fe³⁺ detection Selective adsorption, sensors
5,5′-(Pyridine-2,5-diyl)diisophthalic acid (H4PDDI) Pyridine Carboxylic acids Open metal sites (ZJU-5), high C2H2/CH4 storage Gas storage

Key Observations

Central Spacer Effects :

  • The pyrimidine spacer in this compound introduces a smaller, electron-deficient heterocycle compared to pyridine (H4PDDI, H4PyDIP) or bipyridine (H4L2). This enhances π-π interactions and may favor specific metal coordination modes, as seen in DUT-23-Cu .
  • Ligands with amide or bipyridine groups (e.g., H4L2 in NKU-113) exhibit higher framework rigidity due to chelating effects, leading to superior stability (BET 1486 m²/g vs. collapsed frameworks in NKU-112) .

Functional Group Contributions :

  • Ethynyl groups in H4btadpa enable dynamic framework behavior, such as benzothiadiazole ring rotation, which is absent in the pyrimidine-based ligand .
  • Pyridine -spaced ligands (H4PDDI, H4PyDIP) often feature Lewis basic sites for gas adsorption (e.g., CO2, C2H2) or metal ion detection, whereas pyrimidine’s electron deficiency may favor acid-base interactions .

Porosity and Stability :

  • Self-interpenetrated frameworks (e.g., NKU-113) outperform interpenetrated analogs due to enhanced coordination interactions. Pyrimidine-based MOFs like DUT-23-Cu show moderate porosity but require further stability testing under humid conditions .
  • H4PyDIP -based MOFs demonstrate selective CO2 adsorption (up to 52.8 cm³/g at 273 K) and Fe³⁺ sensing, leveraging both porosity and ligand-specific fluorescence .

Synthetic Flexibility: Solvent and metal ion choice critically influence framework topology. For example, Zn²⁺ with H4PDDI forms ZJU-5, whereas Cd²⁺ yields distinct phases . Similar solvent-dependent assembly is noted in pyrimidine-derived systems .

Research Findings and Implications

  • Gas Storage: Pyrimidine-based MOFs lag behind pyridine analogs (e.g., ZJU-5: 240 cm³/g CH4 at 36 atm) due to less optimal pore environments.
  • Chemical Stability : Ligands with auxiliary functional groups (e.g., bipyridine in H4L2) enhance stability via chelation, a strategy yet to be fully exploited with pyrimidine linkers .
  • Dynamic Frameworks : Ethynyl-containing ligands (H4btadpa) highlight the trade-off between flexibility and stability, a consideration for designing pyrimidine-based sensors .

Biological Activity

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid (CAS Number: 1431292-15-7) is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H13_{13}N2_{2}O8_{8}
  • Molecular Weight : 407.33 g/mol
  • CAS Number : 1431292-15-7
  • Appearance : Off-white powder/crystal
  • Purity : >98%

The compound features a rigid structure that can facilitate interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that pyrimidine derivatives often exhibit anticancer properties. A study by Tiwari et al. highlighted the synthesis of pyrimidine-triazoles, which demonstrated significant cytotoxic effects against various cancer cell lines (MCF-7, MDA-MB453, and MDA-MB231). The compound this compound may share similar mechanisms due to its structural analogies with other pyrimidine-containing compounds .

Antimicrobial Activity

Pyrimidine derivatives have been reported to possess antimicrobial properties. In studies involving synthesized compounds similar to this compound, notable antibacterial effects were observed against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against E. coli and S. aureus, showing significant inhibition at various concentrations .

Case Study 1: Anticancer Activity

In a comparative study involving pyrimidine derivatives, compounds structurally related to this compound were shown to have IC50_{50} values ranging from 15.3 µM to 29.1 µM against different cancer cell lines. This suggests that modifications in the molecular structure can lead to enhanced anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrimidine derivatives were evaluated for their antimicrobial activity against multiple strains including E. coli and S. aureus. The results indicated that at concentrations of 200 μg/mL to 800 μg/mL, these compounds exhibited significant antibacterial activity with a complete inhibition of bacterial growth at higher concentrations .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on current research findings:

Activity Type Target IC50_{50} Notes
AnticancerMCF-7 Cell Line15.3 µMEffective in inhibiting growth
AnticancerMDA-MB453 Cell Line29.1 µMSignificant cytotoxicity
AntimicrobialE. coli>200 μg/mLComplete inhibition at high doses
AntimicrobialS. aureus>200 μg/mLEnhanced activity at higher concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

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